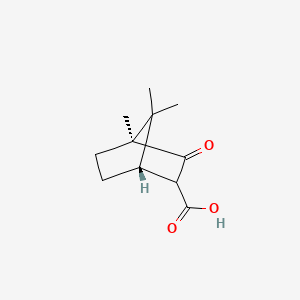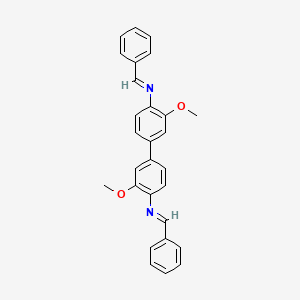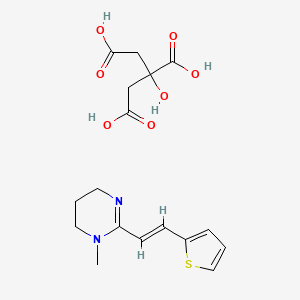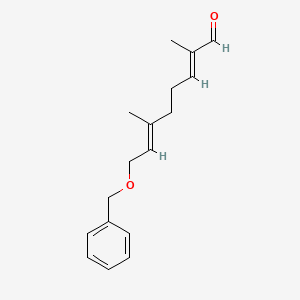
(-)-camphorcarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-camphorcarboxylic acid, also known as d-Camphocarboxylic acid, is a heterocyclic organic compound with the molecular formula C₁₁H₁₆O₃. It is a derivative of camphor and features a bicyclic structure with a carboxylic acid functional group. This compound is known for its unique chemical properties and applications in various fields of science and industry .
准备方法
Synthetic Routes and Reaction Conditions
(-)-camphorcarboxylic acid can be synthesized through several methods:
Oxidation of Camphor: One common method involves the oxidation of camphor using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Hydrolysis of Camphor Derivatives: Another method involves the hydrolysis of camphor derivatives, such as camphor nitriles or camphor amides, in the presence of acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product .
化学反应分析
Types of Reactions
(-)-camphorcarboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alcohols, amines, and acid chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of higher carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of esters, amides, or other functional derivatives.
科学研究应用
(-)-camphorcarboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (-)-camphorcarboxylic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Chemical Reactivity: Its carboxylic acid group can participate in various chemical reactions, influencing its biological and chemical activities
相似化合物的比较
(-)-camphorcarboxylic acid can be compared with other similar compounds, such as:
Camphor: Both compounds share a bicyclic structure, but this compound has an additional carboxylic acid group, making it more reactive.
Camphorquinone: This compound is an oxidized form of camphor and lacks the carboxylic acid group, resulting in different chemical properties.
Bornane-2,3-dione: Similar in structure but with different functional groups, leading to distinct reactivity and applications .
Conclusion
This compound is a versatile compound with significant importance in various scientific fields Its unique structure and reactivity make it valuable for research and industrial applications
属性
CAS 编号 |
18530-29-5 |
|---|---|
分子式 |
C11H16O3 |
分子量 |
196.24 g/mol |
IUPAC 名称 |
(1S,2R,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O3/c1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+,11+/m0/s1 |
InChI 键 |
XNMVAVGXJZFTEH-MVKOHCKWSA-N |
SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
手性 SMILES |
C[C@]12CC[C@H](C1(C)C)[C@H](C2=O)C(=O)O |
规范 SMILES |
CC1(C2CCC1(C(=O)C2C(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







